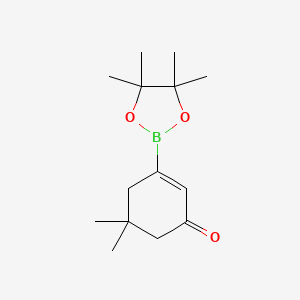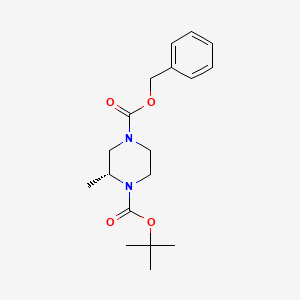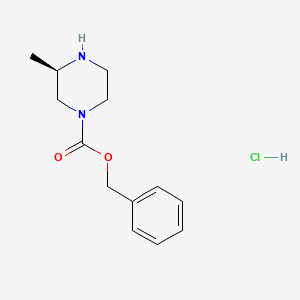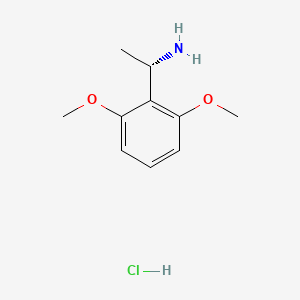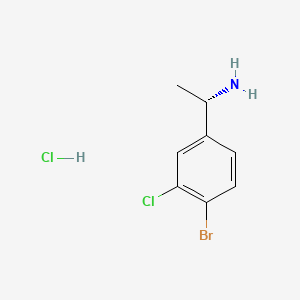
4-Bromo-5-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-phenyloxazole is a chemical compound with the CAS Number: 740806-67-1 . It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-5-phenyloxazole . It is an off-white to gray to light yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-Bromo-5-phenyloxazole and similar compounds often involves the use of inexpensive and readily available starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-phenyloxazole can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-phenyloxazole are not detailed in the search results, chemical reactions can be analyzed using various methods. For instance, biochemical screening can test molecules for activity against a validated bacterial target . Phenotypic-based screening measures a parameter of cellular function in response to screening molecules .Physical And Chemical Properties Analysis
4-Bromo-5-phenyloxazole has a density of 1.524±0.06 g/cm3 . Its melting point is 60-61 °C and its boiling point is predicted to be 300.3±22.0 °C . It has a PSA of 26.03000 and an XLogP3 of 3.10410 .Wissenschaftliche Forschungsanwendungen
Modification of 2-amino-4-phenylthiazole under microwave irradiation
Derivatives of 2-amino-4-phenylthiazole, which are closely related to 4-Bromo-5-phenyloxazole, have shown a broad spectrum of biological activities, including antipyretic, antioxidative, and analgesic properties. The study investigated the microwave-assisted synthesis of these compounds, which could enhance the efficiency of the process (Khrustalev, 2009).
Synthesis, characterization, and antimicrobial activity of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one
This study involved the synthesis and characterization of a compound structurally similar to 4-Bromo-5-phenyloxazole. The compound exhibited significant antimicrobial and antileishmanial activities, suggesting potential applications in the development of new antimicrobial agents (Ustabaş et al., 2020).
4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesis
This paper highlights the versatility of a compound similar to 4-Bromo-5-phenyloxazole in synthesizing various 2-phenyl-4,5-functionalized oxazoles. These compounds have potential applications in various organic syntheses (Misra & Ila, 2010).
Positive and negative modulation of Bombyx mori adenylate cyclase by 5-phenyloxazoles
This study investigated the effects of 5-phenyloxazoles, a class of compounds related to 4-Bromo-5-phenyloxazole, on adenylate cyclase in silkworm larvae. The findings suggest potential applications in pharmacological research and insect biology (Khan et al., 2003).
Fluorescent Molecular Probes II. The Synthesis, Spectral Properties, and Use of Fluorescent Solvatochromic Dapoxyl Dyes
This research explores the use of 2,5-Diphenyloxazoles, structurally related to 4-Bromo-5-phenyloxazole, in the development of fluorescent molecular probes. These probes can be used in biological research to study various events and processes (Diwu et al., 1997).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Bromo-5-phenyloxazole are not mentioned in the search results, there is a general trend towards the use of bacteria-based immunotherapy in the field of medicinal chemistry . This emerging field presents potential opportunities for the development of new antibiotics and other pharmaceuticals .
Wirkmechanismus
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of the compound, including its size, charge, lipophilicity, and the presence of specific functional groups. These factors can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized by enzymes, and how it is ultimately excreted .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the activity of a compound. For example, certain compounds might be more stable or active at specific pH levels or temperatures, and their activity might be influenced by interactions with other molecules in the environment .
Eigenschaften
IUPAC Name |
4-bromo-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWIEARIJZPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738313 |
Source


|
| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-phenyloxazole | |
CAS RN |
740806-67-1 |
Source


|
| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

